A947

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

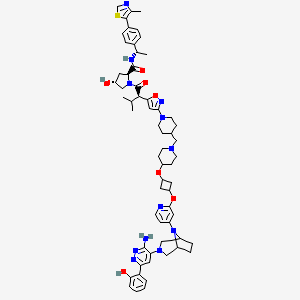

C61H76N12O7S |

|---|---|

Peso molecular |

1121.4 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43?,44?,45+,47?,48?,52-,57+/m0/s1 |

Clave InChI |

QQVCUSPUMMUFTD-NCXNEFEISA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

In-depth Technical Guide on Compound A947: Discovery and Origin

Initial research has not yielded specific information for a compound designated "A947." The scientific and medical literature does not contain a widely recognized substance with this identifier. It is possible that "A9947" is an internal project code, a yet-to-be-published compound, or a misnomer.

This guide, therefore, pivots to a broader examination of the principles and methodologies involved in the discovery and development of novel chemical compounds, drawing parallels from various documented research efforts. This will provide a framework for understanding how a hypothetical compound like this compound would be identified, synthesized, and characterized.

The Genesis of a Novel Compound: Discovery and Origin

The journey of a new chemical entity from concept to potential therapeutic begins with its discovery. This process can be broadly categorized into several approaches, each with its own set of methodologies and logical workflows.

Natural Product Discovery

A significant number of therapeutic agents are derived from natural sources, such as plants, fungi, and marine organisms. The initial steps in this discovery pipeline involve the collection and screening of these natural materials for biological activity.

Experimental Workflow: Natural Product Screening

Caption: Workflow for Natural Product Discovery.

Synthetic Compound Libraries and High-Throughput Screening

Modern drug discovery heavily relies on the screening of large libraries of synthetic compounds. These libraries can be designed based on known pharmacophores or be highly diverse to explore a wider chemical space.

Logical Relationship: High-Throughput Screening

Caption: High-Throughput Screening Logic.

Rational Drug Design

In contrast to screening-based approaches, rational drug design involves the design of molecules that are predicted to interact with a specific biological target. This approach requires a deep understanding of the target's structure and function.

Synthesis and Characterization

Once a promising compound is identified, a robust and scalable synthetic route must be developed. The synthesis of complex molecules often involves multi-step reactions.

General Synthetic Protocol

While the specific synthesis for a hypothetical "this compound" is unknown, a general multi-step synthesis protocol can be outlined. For instance, the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry, often follows a convergent or linear strategy.

Example Synthetic Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component reaction used to synthesize dihydropyrimidinones, a class of compounds with diverse biological activities.[1]

-

Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

-

Catalyst: Typically an acid catalyst such as HCl, H2SO4, or a Lewis acid.[1]

-

Solvent: Often ethanol or solvent-free conditions.

-

Procedure:

-

A mixture of the aldehyde, β-ketoester, and urea/thiourea is prepared in the chosen solvent.

-

The catalyst is added, and the mixture is stirred, often with heating or microwave irradiation.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

-

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

In Vitro and In Vivo Evaluation

Following successful synthesis and characterization, a compound undergoes rigorous testing to evaluate its biological activity, mechanism of action, and safety profile.

In Vitro Studies

In vitro experiments are conducted in a controlled environment outside of a living organism, typically in cell cultures. These studies are crucial for determining a compound's potency and mechanism of action at the cellular level.

Table 1: Common In Vitro Assays

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity/Proliferation | To assess the effect of the compound on cell viability and growth. | MTT assay, [³H]-thymidine incorporation assay.[2] |

| Enzyme Inhibition | To determine if the compound inhibits the activity of a specific enzyme. | Biochemical assays measuring substrate conversion. |

| Receptor Binding | To measure the affinity of the compound for a specific receptor. | Radioligand binding assays. |

| Mechanism of Action | To elucidate the molecular pathway through which the compound exerts its effect. | Western blotting, qPCR, reporter gene assays. |

In Vivo Studies

In vivo studies are conducted in living organisms, most commonly in animal models, to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in a whole biological system.

Table 2: Key Parameters from In Vivo Studies

| Parameter | Description | Typical Animal Model |

| Efficacy | The ability of the compound to produce the desired therapeutic effect. | Disease-specific models (e.g., tumor xenografts in mice for cancer).[3] |

| Pharmacokinetics (PK) | The study of how an organism affects a drug. | Rodents (mice, rats), non-rodents (dogs, primates). |

| Pharmacodynamics (PD) | The study of how a drug affects an organism. | Varies depending on the target and desired effect. |

| Toxicology | The assessment of the adverse effects of the compound. | Rodents are typically used for initial toxicity screening. |

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways a compound modulates is critical to its development. This knowledge helps in predicting its therapeutic effects and potential side effects.

Example Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival.[4] Its dysregulation is implicated in numerous diseases, including cancer.

Signaling Pathway: PI3K/Akt/mTOR

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

References

- 1. journals.iau.ir [journals.iau.ir]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of A947: A Technical Guide

Disclaimer: No publicly available information was found for a compound designated "A947". The following document serves as a detailed template, as per the user's request for content type and structure. The well-characterized tyrosine kinase inhibitor, Imatinib , has been used as a substitute to illustrate the requested data presentation, experimental protocols, and visualizations. All data and descriptions herein pertain to Imatinib.

Introduction

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a small-molecule kinase inhibitor.[1] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] Imatinib was the first signal transduction inhibitor successfully deployed in a clinical setting to directly target a molecular pathway central to a cancer's pathogenesis.[4] This document outlines the core mechanism of action of Imatinib, supported by quantitative data from preliminary studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

Imatinib's primary mechanism of action is the potent and selective inhibition of specific tyrosine kinases.[5] In CML, the hallmark Philadelphia chromosome translocation results in the creation of a fusion gene, BCR-ABL.[2][6] This gene produces a constitutively active Bcr-Abl tyrosine kinase, an enzyme that is perpetually "on," driving uncontrolled cell proliferation and inhibiting apoptosis (programmed cell death).[3][7]

Imatinib targets the ATP-binding site of the Bcr-Abl kinase domain.[3][4][5] By occupying this site, it prevents the enzyme from transferring a phosphate group from ATP to its protein substrates.[4] This action blocks the downstream signaling cascades that are essential for leukemic cell growth and survival, ultimately leading to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-positive cells.[2][4]

Beyond Bcr-Abl, Imatinib also effectively inhibits other receptor tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5][8] This multi-target capability underlies its efficacy in GISTs, which often feature activating mutations in the c-Kit receptor.[1][2] While Imatinib does inhibit the normal c-Abl protein in non-cancerous cells, these cells typically possess redundant tyrosine kinases that allow them to function normally.[1][8] Cancer cells, however, often exhibit a dependency on a specific kinase like Bcr-Abl, making them highly susceptible to Imatinib's inhibitory effects.[1][8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Imatinib has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.[9]

| Target Kinase / Cell Line | Assay Type | IC50 Value (µM) | Reference |

| v-Abl | Cell-free | 0.6 | [10] |

| c-Kit | Cell-based (M-07e cells) | 0.1 | [10] |

| PDGFR | Cell-free | 0.1 | [10] |

| TM3 Leydig Cells | Cell Viability (Day 4) | 6.42 | [11] |

| ZR-75-1 (Breast Cancer) | Cell Viability (144h) | 3.92 | [12] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (144h) | 5.5 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preliminary findings. Below is a representative protocol for determining cellular viability in response to treatment, based on common laboratory practices.

Cell Viability Assessment via MTT Assay

This protocol describes the determination of the cytotoxic effect of a compound on a cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the IC50 value of a test compound by measuring its effect on the viability of cultured cells.

Materials:

-

Target cell line (e.g., K562, a CML cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (Imatinib) dissolved in a suitable solvent (e.g., DMSO)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., Crystal Dissolving Solution, acidified isopropanol)

-

Multi-channel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader (spectrophotometer)

Methodology:

-

Cell Seeding: Cells are harvested during their logarithmic growth phase. A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells per well in 100 µL of medium).[11] The plate is then incubated for 24 hours to allow for cell attachment and stabilization.

-

Compound Treatment: A serial dilution of the test compound is prepared in culture medium. The medium from the cell plates is carefully removed and replaced with 100 µL of medium containing various concentrations of the compound (e.g., 0, 2.5, 5, 10, 20 µM).[11] A control group receives medium with the solvent at the same concentration used for the highest drug dose. Each concentration is typically tested in triplicate.

-

Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

-

MTT Addition: Following the incubation period, 10 µL of MTT reagent is added to each well.[11] The plates are then returned to the incubator for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of the MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT-containing medium is carefully removed. 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[11] The plate is gently agitated for 15-20 minutes at room temperature to ensure complete dissolution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are converted to a percentage of viability relative to the untreated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.

Imatinib Mechanism of Action on the Bcr-Abl Pathway

Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling and cell proliferation.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining compound IC50 using a cell-based MTT viability assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Characterization of A947: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). In cancers with mutations in the homologous SMARCA4 gene, tumor cells often exhibit a synthetic lethal dependency on SMARCA2, making it a compelling therapeutic target. This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity and selectivity of this compound.

| Target | Binding Affinity (Kd) | Reference |

| SMARCA2 Bromodomain | 93 nM | [1][2] |

| SMARCA4 Bromodomain | 65 nM | [1][2] |

Table 1: Binding Affinity of this compound. this compound exhibits comparable binding affinity to the bromodomains of both SMARCA2 and its paralog SMARCA4.

| Target Protein | Cell Line | DC50 | Dmax | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |

| SMARCA2 | SW1573 | 39 pM | 96% | ~28-fold | [1][3] |

| SMARCA4 | SW1573 | 1.1 nM | 92% | - | [3] |

Table 2: In Vitro Degradation Profile of this compound. Despite similar binding affinities, this compound demonstrates potent and selective degradation of SMARCA2 over SMARCA4 in cellular assays.

| Cell Line Type | Mean IC50 | Reference |

| SMARCA4-mutant | 7 nM | [3] |

| SMARCA4 Wild-type | 86 nM | [3] |

Table 3: Anti-proliferative Activity of this compound. this compound shows significantly more potent inhibition of cell growth in cancer cell lines with SMARCA4 mutations.

Mechanism of Action: PROTAC-mediated Degradation

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of SMARCA2, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest, primarily in the G1 phase, and subsequent inhibition of tumor growth.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Binding Affinity Determination (Probe Displacement Assay)

This assay quantifies the binding affinity of this compound to the bromodomains of SMARCA2 and SMARCA4.

References

A947: A Targeted Approach to SMARCA2 Degradation for SMARCA4-Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of precision oncology, the concept of synthetic lethality has emerged as a powerful strategy to target cancer cells with specific genetic vulnerabilities. One such vulnerability arises from mutations in the SMARCA4 gene, a key component of the SWI/SNF chromatin remodeling complex. Tumors harboring SMARCA4 mutations become dependent on its paralog, SMARCA2, for survival. This dependency has positioned SMARCA2 as a compelling therapeutic target. A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to exploit this synthetic lethal relationship by inducing the targeted degradation of the SMARCA2 protein. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Target Identification and Rationale

The primary target of this compound is SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA.[1][3]

The therapeutic rationale for targeting SMARCA2 stems from the frequent inactivation of its paralog, SMARCA4 (also known as BRG1), in a variety of cancers, including non-small cell lung cancer (NSCLC).[4][5] In cells with functional SMARCA4, the role of SMARCA2 is largely redundant. However, in cancer cells that have lost SMARCA4 function due to mutation, survival becomes critically dependent on the continued activity of SMARCA2.[4][5] This phenomenon, known as synthetic lethality, provides a therapeutic window to selectively eliminate cancer cells by targeting SMARCA2, while sparing normal cells with intact SMARCA4.

This compound: A PROTAC-Mediated Approach to SMARCA2 Degradation

This compound is a heterobifunctional molecule known as a PROTAC.[4][6] It is composed of three key components: a ligand that binds to the bromodomain of SMARCA2, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6]

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, which effectively hijacks the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[7][8]

-

Ternary Complex Formation: this compound simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[9]

-

Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the SMARCA2 protein. The strongest ubiquitination has been observed at K1450, located within the bromodomain of SMARCA2.[6]

-

Proteasomal Degradation: The poly-ubiquitinated SMARCA2 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades SMARCA2 into smaller peptides.

-

Recycling of this compound: After inducing the degradation of a SMARCA2 molecule, this compound is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it leads to the physical removal of the target protein rather than simply blocking its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | SMARCA2 | SMARCA4 | Cell Line | Reference |

| Binding Affinity (Kd) | 93 nM | 65 nM | - | [4] |

| Table 1: In Vitro Binding Affinity of this compound. This table shows the dissociation constants (Kd) of this compound for the bromodomains of SMARCA2 and SMARCA4. |

| Parameter | Value | Cell Line | Reference |

| DC50 (SMARCA2 Degradation) | 39 pM | SW1573 | [4] |

| Dmax (SMARCA2 Degradation) | 96% at 10 nM | SW1573 | [4] |

| Table 2: In Vitro Degradation Activity of this compound. This table presents the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of SMARCA2 induced by this compound in the SW1573 cell line. |

| Cell Line | SMARCA4 Status | IC50 (this compound) | Reference |

| Various NSCLC lines | Mutant | Growth inhibition observed (0-500 nM) | [4] |

| Table 3: Anti-proliferative Activity of this compound. This table indicates the growth inhibitory effect of this compound on non-small cell lung cancer (NSCLC) cell lines with SMARCA4 mutations. |

| Xenograft Model | This compound Dose | Effect | Reference |

| SMARCA4-mutant NSCLC | 40 mg/kg (i.v.) | Significant decrease in tumor growth | [4] |

| Table 4: In Vivo Efficacy of this compound. This table summarizes the anti-tumor activity of this compound in a mouse xenograft model of SMARCA4-mutant NSCLC. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

SMARCA2 Bromodomain Binding Assay (AlphaLISA-based)

This protocol describes a method for determining the binding affinity of this compound to the SMARCA2 bromodomain using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.[10][11]

Materials:

-

Purified GST-tagged SMARCA2 bromodomain (e.g., BPS Bioscience, Cat# 31141)[10]

-

Biotinylated histone peptide substrate (e.g., Bromodomain Ligand 2)[10]

-

AlphaLISA GSH acceptor beads (PerkinElmer, Cat# AL109C)[10]

-

AlphaScreen Streptavidin-conjugated donor beads (PerkinElmer, Cat# 6760002S)[10]

-

3x BRD Homogeneous Assay Buffer 2[10]

-

This compound compound and DMSO for dilution

-

384-well OptiPlate (PerkinElmer, Cat# 6007290)[10]

-

AlphaScreen-capable microplate reader

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer 2, Bromodomain Ligand 2, and water.

-

Compound Plating: Add 2.5 µL of assay buffer or this compound (serially diluted in DMSO, final concentration should not exceed 0.5%) to the wells of a 384-well plate.[11]

-

Protein Addition: Add 2.5 µL of diluted GST-SMARCA2 bromodomain (2-4 ng/µL in 1x BRD Homogeneous Assay Buffer 2) to each well.[10] Incubate for 30 minutes at room temperature.

-

Acceptor Bead Addition: Add 10 µL of diluted AlphaLISA GSH acceptor beads to each well. Shake the plate briefly and incubate for 30 minutes at room temperature.

-

Donor Bead Addition: Dilute Streptavidin-conjugated donor beads 125-fold with 1x BRD Homogeneous Detection Buffer 2. Add 10 µL of this solution to each well.[10]

-

Incubation and Reading: Incubate the plate in the dark at room temperature for 10-15 minutes.[10] Read the AlphaScreen signal on a compatible microplate reader.

-

Data Analysis: The decrease in AlphaScreen signal in the presence of this compound indicates displacement of the biotinylated peptide from the bromodomain. Calculate the IC50 value by fitting the data to a dose-response curve.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol details the procedure for assessing the degradation of SMARCA2 in cultured cells following treatment with this compound.[7][8][12]

Materials:

-

SMARCA4-mutant cell line (e.g., SW1573)

-

Cell culture medium and supplements

-

This compound compound and DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).[5][7]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[7][13]

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[8]

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

-

Detection and Analysis: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17][18]

Materials:

-

SMARCA4-mutant NSCLC cell line

-

Cell culture medium

-

This compound compound and DMSO

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[16][18]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of SMARCA4-mutant NSCLC.[6][19][20][21][22]

Materials:

-

SMARCA4-mutant NSCLC cell line (e.g., HCC515)[6]

-

Immunocompromised mice (e.g., athymic nude or NSG mice)[21][22]

-

Matrigel

-

This compound formulated for intravenous (i.v.) injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.[19][21]

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[21]

-

This compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via intravenous injection according to the desired dosing schedule (e.g., every two weeks).[6]

-

Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.[21]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm SMARCA2 degradation and histopathology.

-

Data Analysis: Compare the tumor growth between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.

Mandatory Visualizations

References

- 1. SMARCA2 Gene: Role in Cancer, Development, and Disease [learn.mapmygenome.in]

- 2. SWI/SNF Family - Creative BioMart [creativebiomart.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]

An In-depth Technical Guide to the Biological Activity Screening of A947, a Novel CD47 Inhibitor

Disclaimer: The compound "A947" is treated as a hypothetical inhibitor of the CD47 protein for this report. This assumption is based on the initial ambiguity of the query and the prominence of CD47 as a therapeutic target in the search results. The following guide provides a framework for the biological activity screening of a compound targeting the CD47-SIRPα signaling pathway.

Introduction

Cluster of Differentiation 47 (CD47) is a transmembrane protein that is broadly expressed on the surface of various cell types. It functions as a critical "don't eat me" signal to the innate immune system by interacting with its receptor, Signal-Regulatory Protein Alpha (SIRPα), which is predominantly expressed on myeloid cells such as macrophages and dendritic cells.[1][2] This interaction initiates a signaling cascade that inhibits phagocytosis, thereby preventing the clearance of healthy cells.[3]

Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47 on their surface.[4][5] This increased expression of CD47 allows tumor cells to escape destruction by the innate immune system, promoting tumor growth and metastasis.[2][3] Consequently, the blockade of the CD47-SIRPα pathway has emerged as a promising therapeutic strategy in oncology.[1][2] Inhibitors of this pathway, including monoclonal antibodies, fusion proteins, and small molecules, aim to disrupt the CD47-SIRPα interaction, thereby promoting the phagocytic clearance of cancer cells by macrophages.[6][7] This guide outlines the core methodologies for the comprehensive biological activity screening of a novel CD47 inhibitor, designated here as this compound.

Data Presentation: Quantitative Analysis of CD47 Inhibitors

The biological activity of CD47 inhibitors is quantified using various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters to determine the potency of these inhibitors. Below is a summary of representative quantitative data for different classes of CD47 inhibitors.

| Inhibitor Class | Example Compound | Assay Type | Target Cells | IC50/EC50 | Reference |

| Monoclonal Antibody | Magrolimab (Hu5F9-G4) | Phagocytosis Assay | Human AML cells | EC50: ~1 µg/mL | [8] |

| SIRPα-Fc Fusion Protein | TTI-621 | Binding Assay (CD47) | Recombinant protein | KD: ~1.8 nM | [8] |

| Small Molecule | 7N-1 | CD47-SIRPα Disruption | ELISA-based | IC50: ~5 µM | [7] |

| Anti-SIRPα Antibody | KWAR23 | Phagocytosis Assay | Human cancer cell lines | EC50: ~100 ng/mL | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of CD47 inhibitors. The following are generalized protocols for key experiments in the biological activity screening of this compound.

1. In Vitro CD47-SIRPα Binding Assay

-

Objective: To determine the ability of this compound to disrupt the interaction between CD47 and SIRPα.[9]

-

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human CD47 protein overnight at 4°C.[9][10]

-

Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[11]

-

Inhibitor Incubation: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated recombinant human SIRPα protein. Incubate for 1-2 hours at room temperature.[9]

-

Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.[10] After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[9]

-

Data Analysis: Calculate the percent inhibition of SIRPα binding at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

2. In Vitro Macrophage-Mediated Phagocytosis Assay

-

Objective: To assess the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.[12][13]

-

Methodology:

-

Cell Preparation:

-

Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., CFSE or Calcein AM).

-

Co-culture and Treatment: Co-culture the fluorescently labeled cancer cells with the macrophages at a specific effector-to-target ratio (e.g., 1:4).[12][13] Add varying concentrations of this compound or an isotype control.

-

Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.[12]

-

Data Acquisition and Analysis: Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.[12] The phagocytic index can be calculated as the number of ingested cells per 100 macrophages.

-

3. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[12][15]

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent the rejection of human tumor cells.[12] For evaluating human-specific antibodies, humanized mouse models expressing human CD47 and SIRPα can be used.[16]

-

Tumor Implantation: Subcutaneously or orthotopically inject a human cancer cell line into the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive a vehicle or isotype control antibody.[15]

-

Efficacy Assessment:

-

Mandatory Visualization

The following diagrams illustrate the CD47-SIRPα signaling pathway and a typical experimental workflow for the screening of a CD47 inhibitor.

References

- 1. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. CD47: The Next Frontier in Immune Checkpoint Blockade for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]

- 7. scbt.com [scbt.com]

- 8. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. amsbio.com [amsbio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Anti-CD47 Peptides as Innate Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Unraveling "A947": A Multifaceted Designator in Drug Development

The designation "A947" does not correspond to a single, universally recognized molecule in the scientific literature. Instead, research reveals several distinct therapeutic candidates and molecules sharing similar identifiers, each with a unique synthesis pathway, mechanism of action, and developmental history. This guide provides an in-depth overview of the available information for the most prominent entities associated with this designator, highlighting the critical need for specificity when referencing chemical compounds in research and development.

Hu5F9-G4: A Humanized Anti-CD47 Antibody

One of the most well-documented therapeutic candidates that could be misidentified as "this compound" is the humanized anti-CD47 antibody, Hu5F9-G4. This antibody has shown significant promise in cancer therapy.

Early Development and Mechanism of Action: CD47 is a protein expressed on the surface of various cells and acts as a "don't eat me" signal to the immune system's macrophages by binding to SIRPα, an inhibitory receptor on phagocytic cells.[1] Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.

The development of Hu5F9-G4 began with the generation of a novel murine monoclonal anti-human CD47 antibody, 5F9. This antibody was subsequently "humanized" by grafting its complementarity-determining regions (CDRs) onto a human IgG4 framework to reduce immunogenicity in patients.[1] The resulting Hu5F9-G4 binds to human CD47 with a high affinity (8 nM).[1]

By blocking the CD47-SIRPα interaction, Hu5F9-G4 enables macrophages to recognize and engulf cancer cells.[1] Preclinical studies have demonstrated its potent efficacy in inducing macrophage-mediated phagocytosis of acute myeloid leukemia (AML) cells in vitro.[1] In animal models, Hu5F9-G4 led to the complete eradication of human AML and, in combination with rituximab, eliminated non-Hodgkin's lymphoma.[1] Toxicokinetic studies in non-human primates indicated that Hu5F9-G4 could be administered safely at therapeutic doses.[1]

Experimental Workflow: Hu5F9-G4 Development

Caption: Developmental workflow for the humanized anti-CD47 antibody Hu5F9-G4.

AB-47: A Non-Sulfhydryl Angiotensin-Converting Enzyme (ACE) Inhibitor

Another compound identified in the literature is AB-47, a potent and long-lasting ACE inhibitor.

Pharmacological Profile: AB-47, chemically known as N-[8-amino-1(S)-carboxyoctyl]-L-alanyl-L-proline, is distinguished by its non-sulfhydryl structure and an omega-aminoalkyl group.[2] In preclinical studies, AB-47 demonstrated slightly more potent inhibition of rabbit lung ACE compared to enalaprilat.[2] Its potency in inhibiting ACE and potentiating bradykinin in guinea-pig ileal longitudinal muscle was comparable to enalaprilat.[2]

When administered intravenously to conscious rats, AB-47 showed a more potent and longer-lasting inhibition of the pressor response induced by angiotensin I and a greater augmentation of the depressor response to bradykinin than enalaprilat.[2] Notably, AB-47 exhibited higher selectivity for ACE inhibition over bradykinin inactivation compared to both enalaprilat and captopril.[2] The oral potency of AB-47 in inhibiting the angiotensin I-induced pressor response was similar to that of enalapril.[2] These findings suggest that AB-47 is a highly potent, long-acting, and relatively selective ACE inhibitor.[2]

Mechanism of Action: ACE Inhibition

Caption: Mechanism of action for ACE inhibitors like AB-47.

Lacticin 3147: A Two-Peptide Lantibiotic

Lacticin 3147 is a bacteriocin produced by Lactococcus lactis that consists of two peptides, LtnA1 and LtnA2, which act synergistically.

Mode of Action: The antimicrobial activity of Lacticin 3147 is in the nanomolar range when both peptides are present, while individually they have little to no activity.[3] The molecular basis for this synergy involves the cell wall precursor lipid II as a target molecule.[3]

The proposed mechanism involves LtnA1 first binding to lipid II in the bacterial cell membrane.[3] This initial complex then recruits LtnA2, forming a high-affinity, three-component complex.[3] The formation of this complex leads to the inhibition of cell wall biosynthesis and the formation of pores in the cell membrane, causing leakage of ions like K+.[3]

Calcimycin (A-23187): An Ionophore Antibiotic

While not designated "this compound", the ionophore antibiotic A-23187, also known as Calcimycin, is another molecule that could be a source of confusion. There is literature available on the total synthesis of this complex natural product. The synthesis of such molecules is a complex, multi-step process that is a subject of academic research in organic chemistry.[4][5]

Conclusion

The identifier "this compound" is ambiguous and is associated with multiple distinct pharmaceutical compounds. For researchers, scientists, and drug development professionals, it is imperative to use precise and unambiguous identifiers, such as the full chemical name, CAS number, or specific antibody designation (e.g., Hu5F9-G4), to avoid confusion and ensure accurate data retrieval and communication. Without further clarification on the specific molecule of interest, a comprehensive and detailed technical guide on a single "this compound" synthesis pathway and its early development cannot be provided. The information presented herein summarizes the available data for the most likely candidates associated with this designation.

References

- 1. Pre-Clinical Development of a Humanized Anti-CD47 Antibody with Anti-Cancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of the new non-sulfhydryl angiotensin converting enzyme inhibitor N-[8-amino-1(S)-carboxyoctyl]-L-alanyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies directed towards the total synthesis of the ionophore antibiotic A-23187 | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Solubility and Stability Profile of A947

An in-depth technical guide on the core solubility and stability profile of a research compound, presented as a template due to the absence of public data for a compound specifically designated "A947".

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a template designed to illustrate the comprehensive solubility and stability profile of a research compound. Extensive searches for "this compound" did not yield specific public data. Therefore, the data presented in the tables, along with the signaling pathway, are hypothetical and serve as placeholders to demonstrate the expected format and content of such a guide. The experimental protocols described are based on standard industry practices.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following table summarizes the solubility of this compound in various aqueous and organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | 0.5 | Shake-Flask |

| PBS (pH 7.4) | 25 | 1.2 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | > 10 | Shake-Flask |

| 0.1 M Acetate Buffer (pH 4.5) | 37 | 2.5 | Shake-Flask |

| Ethanol | 25 | > 50 | Visual Assessment |

| DMSO | 25 | > 100 | Visual Assessment |

| Propylene Glycol | 25 | 25 | HPLC |

Stability Profile

Understanding the chemical stability of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 2: Stability of this compound Under Stress Conditions (Forced Degradation)

| Condition | Duration | This compound Remaining (%) | Major Degradants |

| 0.1 N HCl | 24 hours | 85.2 | D1, D2 |

| 0.1 N NaOH | 24 hours | 70.5 | D3, D4 |

| 3% H₂O₂ | 24 hours | 65.8 | D5 |

| 40°C / 75% RH | 2 weeks | 92.1 | D1 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5 | None Detected |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound was determined using the shake-flask method.[1]

-

An excess amount of this compound was added to a known volume of the test solvent in a sealed vial.

-

The vials were agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium was reached.[1]

-

After incubation, the samples were centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant was carefully removed, filtered through a 0.22 µm filter, and diluted with an appropriate solvent.

-

The concentration of this compound in the diluted sample was quantified by a validated HPLC-UV method.

-

The experiment was performed in triplicate for each solvent system.

Stability Assessment: Forced Degradation Studies

Forced degradation studies were conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Acid and Base Hydrolysis: A solution of this compound (1 mg/mL) was prepared in 0.1 N HCl and 0.1 N NaOH and stored at room temperature. Samples were taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.

-

Oxidative Degradation: A solution of this compound (1 mg/mL) was prepared in 3% hydrogen peroxide and stored at room temperature, protected from light. Samples were analyzed at specified intervals.

-

Thermal Degradation: Solid this compound was stored in a controlled environment at 40°C with 75% relative humidity (RH). Samples were analyzed after 1 and 2 weeks.

-

Photostability: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.

-

Analysis: All samples were analyzed by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

Visualizations

Diagrams are provided to illustrate a hypothetical signaling pathway involving this compound and the general experimental workflow for its analysis.

References

An In-Depth Technical Guide to P2X3 Receptor Antagonists

A comprehensive overview of the pharmacology, mechanism of action, and clinical development of P2X3 receptor antagonists, a promising class of therapeutics for refractory chronic cough and other sensory hypersensitivity disorders.

Introduction

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons.[1] Their activation by extracellular adenosine triphosphate (ATP), a molecule released during cellular stress or injury, is a critical step in the transmission of sensory signals, including pain and cough.[2][3] In conditions of hypersensitivity, such as refractory chronic cough (RCC), these pathways are upregulated. P2X3 receptor antagonists are a class of drugs designed to block this signaling cascade, offering a novel therapeutic approach.[4] While the specific compound "A947" is not prominently documented in publicly available literature, this guide will focus on the well-characterized P2X3 receptor antagonists and their related compounds, which are at the forefront of clinical research.

Quantitative Data: Comparative Pharmacology of P2X3 Antagonists

The following table summarizes the in vitro potency and clinical efficacy of several leading P2X3 receptor antagonists.

| Compound | Target(s) | IC50 (Human P2X3) | IC50 (Human P2X2/3) | Key Clinical Finding | Reference(s) |

| Gefapixant (AF-219/MK-7264) | P2X3, P2X2/3 | ~30 nM | 100-250 nM | 37% reduction in awake cough frequency vs. placebo (50 mg BID).[5][6] | [7] |

| BLU-5937 (Camlipixant) | P2X3 selective | 25 nM | >24,000 nM | 34% reduction in 24-hour cough frequency vs. placebo (50 mg and 200 mg BID).[8] | [2][3] |

| Filapixant (BAY1902607) | P2X3 selective | 7.4 nM | 776 nM | Dose-dependent reduction in cough frequency. | [9][10] |

| AF-219 | P2X3, P2X2/3 | Not specified | Not specified | 75% reduction in daytime cough frequency vs. placebo (600 mg BID).[4][11][12] | [4][11][12] |

Signaling Pathways and Mechanism of Action

P2X3 antagonists function by competitively blocking the binding of ATP to P2X3-containing receptors on sensory nerve fibers. This prevents ion channel opening, subsequent depolarization, and the initiation of the action potential that transmits the sensory signal (e.g., cough) to the central nervous system.[3]

P2X3-Mediated Cough Hypersensitivity Pathway

The diagram below illustrates the proposed mechanism by which ATP, released from airway epithelial cells in response to irritants, activates P2X3 receptors on vagal afferent nerves, leading to a cough reflex. P2X3 antagonists block this activation.

Caption: P2X3 receptor-mediated signaling in the cough reflex.

Mechanism of Taste-Related Side Effects

A common adverse effect of less selective P2X3 antagonists is taste disturbance (dysgeusia).[13] This occurs because both P2X3 (homotrimeric) and P2X2/3 (heterotrimeric) receptors are involved in taste signal transduction from taste bud cells to gustatory nerves.[7][13] Highly selective antagonists for the P2X3 homotrimer, such as BLU-5937, are designed to minimize this effect by avoiding blockade of the P2X2/3 heteromers crucial for taste perception.[3][14]

Caption: Logic of selective vs. non-selective P2X3 antagonism on taste.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of P2X3 antagonists. Below are synthesized protocols for key preclinical and clinical experiments.

In Vivo Guinea Pig Cough Model

This model is used to assess the anti-tussive effects of P2X3 antagonists.

-

Animal Preparation: Male Dunkin Hartley guinea pigs are used.[15]

-

Compound Administration: Test compounds (e.g., BLU-5937) or vehicle are administered orally (0.3-30 mg/kg) typically 2 hours before the tussive challenge.[3][15]

-

Cough Induction: Animals are exposed to an aerosolized tussive agent. A common protocol involves sensitizing with histamine followed by a citric acid (e.g., 0.1 M) challenge, or using an ATP (e.g., 10 µM) and citric acid combination to mimic hypersensitivity.[3][15][16]

-

Data Collection: The number of coughs is recorded for a set period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph and specialized software to detect the characteristic pressure changes and sounds of a cough.[16]

-

Analysis: The reduction in cough count in the compound-treated group is compared to the vehicle control group to determine efficacy.[15]

Clinical Trial Protocol for Refractory Chronic Cough (Phase 2)

This protocol outlines a typical design for evaluating a P2X3 antagonist in patients.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group study is employed.[6][11]

-

Patient Population: Patients with refractory or unexplained chronic cough lasting more than 8 weeks are recruited.[6][11]

-

Treatment: Patients are randomly assigned to receive the P2X3 antagonist (e.g., AF-219, 600 mg twice daily; or Gefapixant, 50 mg twice daily) or a matching placebo for a defined treatment period (e.g., 2 to 12 weeks).[5][11]

-

Primary Endpoint Measurement: The primary outcome is typically the change in daytime or 24-hour cough frequency. This is measured objectively using ambulatory cough recorders that capture audio and/or pressure signals.[11][17]

-

Secondary Endpoints: Subjective measures such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analog Scale (VAS) are also collected.[5][18]

-

Safety Monitoring: Adverse events, with a particular focus on taste-related disturbances (dysgeusia, ageusia, hypogeusia), are meticulously recorded throughout the study.[5][18]

-

Statistical Analysis: A mixed-effects model or similar statistical approach is used to compare the change in cough frequency between the treatment and placebo groups.[11][17]

In Vitro Cellular Assay: Calcium Influx

This assay is used to determine the IC50 of an antagonist on P2X3 and P2X2/3 receptors.

-

Cell Lines: A human astrocytoma cell line (e.g., 1321N1) or other suitable mammalian cells are engineered to express human P2X3 or P2X2/3 receptors.[1]

-

Cell Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Serial dilutions of the antagonist compound or vehicle are added to the wells and incubated for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: A P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is injected into the wells to activate the receptors.

-

Data Acquisition: A fluorescence plate reader measures the change in intracellular calcium concentration in real-time.

-

Data Analysis: The agonist-induced fluorescence signal in the presence of the antagonist is compared to the control. The percentage of inhibition is plotted against the antagonist concentration, and a curve is fitted to calculate the IC50 value.[1]

Caption: Workflow for an in vitro calcium influx assay.

References

- 1. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]

- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]

- 9. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pappas-capital.com [pappas-capital.com]

- 13. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 18. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

A947: An In-Depth Technical Review of Initial Safety and Toxicity Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity data for A947, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. The information presented is based on publicly available preclinical data.

Introduction to this compound

This compound is a novel therapeutic agent that operates through a distinct mechanism of action. It is a PROTAC that selectively targets the SMARCA2 protein for degradation.[1][2][3] This is particularly relevant in the context of cancers with mutations in the SMARCA4 gene, where the cancerous cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[1] this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the SMARCA2/4 bromodomains, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[][5]

Preclinical Safety and Tolerability Profile

While comprehensive quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for this compound, initial preclinical studies in animal models provide important insights into its safety and tolerability.

In Vivo Tolerability

In vivo efficacy studies using SMARCA4-mutant non-small-cell lung cancer (NSCLC) xenograft models have provided the most direct evidence of this compound's tolerability. Administration of this compound via intravenous injection at a dose of 40 mg/kg on an every-other-week schedule resulted in significant tumor growth inhibition. Critically, this anti-tumor efficacy was achieved without any significant loss in the body weight of the treated animals, which is a key indicator of good tolerability at a therapeutically active dose.[6]

Molecular Specificity and Off-Target Effects

A significant safety concern for any new therapeutic agent is the potential for off-target effects. For PROTACs, this includes the unintended degradation of proteins other than the intended target. Global ubiquitin mapping and proteome profiling have been conducted to assess the specificity of this compound. The results of these studies are promising, revealing no unexpected off-target protein degradation related to this compound treatment.[1][6][7] This suggests a high degree of specificity for the SMARCA2 protein at the molecular level.

Physicochemical Properties

It has been noted that the physicochemical properties of the SMARCA2/4 ligand utilized in the this compound construct were "restrictive to IV dosing".[][5] While the specific nature of these restrictions is not detailed in the available literature, this may suggest challenges related to solubility or formulation that could have implications for administration and potentially for local tolerance.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial preclinical in vivo studies of this compound.

| Parameter | Value/Result | Animal Model | Reference |

| Dosing Regimen | 40 mg/kg, intravenous | SMARCA4-mutant NSCLC xenograft models | [6] |

| Frequency | Every other week | SMARCA4-mutant NSCLC xenograft models | [6] |

| Efficacy | Significant tumor growth inhibition | SMARCA4-mutant NSCLC xenograft models | [6] |

| Tolerability | No appreciable loss in body weight | SMARCA4-mutant NSCLC xenograft models | [6] |

| Target Engagement | >95% decrease in tumor SMARCA2 protein levels | SMARCA4-mutant NSCLC xenograft models | [6] |

| Off-Target Profile | No unexpected off-target degradation observed | In vitro (Global ubiquitin mapping and proteome profiling) | [1][6][7] |

Experimental Protocols

Detailed experimental protocols for the initial safety and toxicity studies of this compound are not fully available in the public domain. However, based on the published research, the following methodologies for key experiments can be outlined.

In Vivo Efficacy and Tolerability Studies in Xenograft Models

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneously implanted tumors from human SMARCA4-mutant NSCLC cell lines (e.g., HCC515 and HCC2302).[6]

-

Treatment Groups:

-

Drug Administration: Intravenous (i.v.) injections administered every other week.[6]

-

Monitoring:

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight was recorded at the same frequency to monitor for signs of toxicity.[6]

-

At the end of the study, tumors were excised for pharmacodynamic analysis.

-

-

Pharmacodynamic Analysis:

-

Tumor lysates were analyzed by Western blot or other quantitative protein assays to measure the levels of SMARCA2 and SMARCA4 proteins to confirm target degradation.[6]

-

Transcriptional changes in downstream target genes (e.g., KRT80, PLAU) were assessed by methods such as RNA sequencing or qRT-PCR.[6]

-

Proteomic Analysis for Off-Target Effects

-

Methodology: Global ubiquitin mapping and quantitative proteomics were performed on cancer cell lines treated with this compound or a vehicle control.

-

Procedure:

-

Cells were lysed, and proteins were digested into peptides.

-

Peptides were labeled with isobaric tags for quantitative comparison.

-

Ubiquitinated peptides were enriched using specific antibodies or affinity resins.

-

Samples were analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The data was processed to identify and quantify changes in the abundance of thousands of proteins and ubiquitination sites, comparing the this compound-treated cells to the control cells to identify any proteins that were unexpectedly degraded.[1][6][7]

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound-mediated degradation of SMARCA2 protein.

Experimental Workflow for In Vivo Studies

Caption: Workflow for this compound preclinical in vivo efficacy and tolerability studies.

References

- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

A947 experimental protocol for cell culture

Application Notes and Protocols for A947

Product Name: this compound

Product Description: this compound is a novel small molecule inhibitor targeting the Programmed Death-Ligand 1 (PD-L1) signaling pathway. It is intended for research use only to investigate the mechanisms of immune checkpoint blockade in in vitro cell culture models.

Introduction

The interaction between Programmed Death-1 (PD-1), an inhibitory receptor expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint pathway that cancer cells exploit to evade the host immune system.[1] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell activity, allowing the tumor cell to survive.[1] this compound is an experimental compound designed to block this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.

Data Presentation

The following table summarizes the hypothetical cytotoxic and anti-proliferative activity of this compound against various cancer cell lines. Data is represented as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Cell Line | Cancer Type | Assay Type | Parameter | This compound Concentration (µM) |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | IC50 | 15.2 |

| A549 | Lung Cancer | Cytotoxicity | IC50 | 22.8 |

| Jurkat (co-cultured) | T-cell Leukemia | Proliferation | EC50 | 8.5 |

| SK-OV-3 | Ovarian Cancer | Cytotoxicity | IC50 | 18.9 |

Signaling Pathway

The diagram below illustrates the PD-1/PD-L1 signaling pathway and the proposed mechanism of action for this compound. In normal circumstances, the binding of PD-L1 on tumor cells to the PD-1 receptor on T cells leads to the suppression of the T-cell's anti-tumor response. This compound is designed to inhibit this interaction, thereby preventing the deactivation of the T cell and allowing it to proceed with its cytotoxic function against the tumor cell.

Experimental Protocols

1. General Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining adherent cell lines used in this compound testing.

-

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain cells in a T-75 flask with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

-

When cells reach 80-90% confluency, subculture them.[2]

-

Aspirate the old medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 125 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new flasks at the desired density (e.g., 1:5 or 1:10 split ratio).

-

2. Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation. The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[3]

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

CCK-8 reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value.

-

3. Cytotoxicity Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells after treatment with this compound. Trypan blue is a vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells.[4]

-

Materials:

-

24-well cell culture plates

-

This compound stock solution

-

Trypan Blue stain (0.4%)

-

Hemocytometer

-

Microscope

-

-

Procedure:

-

Seed cells in a 24-well plate at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and centrifugation.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue.

-

Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[4]

-

Calculate the percentage of viable cells and determine the IC50 value of this compound.

-

Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for evaluating the efficacy of this compound.

References

- 1. Gordon Freeman Receives Inaugural Gretener-Thürlemann Prize, Recognizing Breakthrough Research into Cancer Immunotherapy | Dana-Farber Cancer Institute [dana-farber.org]

- 2. Cell culture, transfection, and imaging [protocols.io]

- 3. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]

- 4. Cell Culture Protocols | Thermo Fisher Scientific - FR [thermofisher.com]

Application Notes and Protocols for A947, a Novel CD47 Inhibitor, in Mouse Models

For Research Use Only.

Introduction

A947 is a potent and selective inhibitor of the CD47 signaling pathway. CD47, a transmembrane protein ubiquitously expressed on the surface of various cells, acts as a crucial "don't eat me" signal to the immune system.[1][2] It achieves this by binding to the signal-regulatory protein α (SIRPα) on macrophages and other phagocytic cells, initiating an inhibitory signaling cascade that prevents phagocytosis.[1][2] Many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance.[1][3][4] this compound, a monoclonal antibody, blocks the CD47-SIRPα interaction, thereby promoting the phagocytic clearance of tumor cells by macrophages.[1][3][5] These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical mouse models of cancer.

Mechanism of Action: The CD47-SIRPα Signaling Pathway

The interaction between CD47 on tumor cells and SIRPα on macrophages triggers a signaling cascade that inhibits phagocytosis.[1][2] Upon binding, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[6] These phosphatases dephosphorylate downstream signaling proteins, ultimately suppressing the pro-phagocytic signals and preventing the engulfment of the tumor cell.[6] this compound physically blocks the binding of CD47 to SIRPα, thus abrogating this inhibitory signal and enabling macrophage-mediated tumor cell destruction.[3][7]

Caption: A diagram of the CD47-SIRPα signaling pathway and the mechanism of action of this compound.

Data Presentation: Efficacy of this compound in Preclinical Mouse Models

The following tables summarize the in vivo efficacy of anti-CD47 antibody treatment in various mouse xenograft models. These data are representative of the expected outcomes when using a potent CD47 inhibitor like this compound.

Table 1: Inhibition of Primary Tumor Growth in a Human Osteosarcoma Xenograft Model

| Treatment Group | Number of Mice | Mean Tibial Tumor Weight (mg) | Range (mg) | P-value |

| Control IgG | 16 | 841 | 600–1088 | < 0.001 |

| Anti-CD47 Antibody | 15 | 430 | 285–677 |

Data adapted from a study on osteosarcoma xenografts in nude mice.[8]

Table 2: Reduction of Spontaneous Lung Metastasis in a Human Osteosarcoma Xenograft Model

| Treatment Group | Mice with Tumors | Mice with Lung Metastasis | Incidence of Metastasis (%) | P-value |

| Control IgG | 16 | 12 | 75 | < 0.0001 |

| Anti-CD47 Antibody | 15 | 2 | 13 |

Data adapted from a study on osteosarcoma xenografts in nude mice.[8]

Experimental Protocols

In Vitro Macrophage Phagocytosis Assay